1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-phenylethanone
Description
1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-phenylethanone is a synthetic organic compound featuring an azetidine (4-membered nitrogen-containing ring) substituted with a 4-fluorophenoxymethyl group and a phenylethanone moiety. The azetidine ring and fluorinated aromatic group suggest relevance in medicinal chemistry, where such motifs are often employed to modulate bioavailability and target binding .
Properties
IUPAC Name |
1-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-6-8-17(9-7-16)22-13-15-11-20(12-15)18(21)10-14-4-2-1-3-5-14/h1-9,15H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWQEOYGYMDZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2)COC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-phenylethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an alkyl halide.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the azetidine ring.
Attachment of the Phenylethanone Moiety: The final step involves the formation of the phenylethanone moiety through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-phenylethanone has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Materials Science: Its chemical properties may be leveraged in the development of advanced materials, such as polymers and coatings with specific functionalities.
Biological Research: The compound can be used as a tool in biological studies to investigate the effects of fluorinated azetidine derivatives on cellular processes.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-phenylethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorophenoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, while the azetidine ring and phenylethanone moiety contribute to its overall bioactivity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Azetidine Derivatives
1-(3-{4-[(4-Fluorophenoxy)methyl]-1H-1,2,3-triazol-1-yl}azetidin-1-yl)-4-phenylbutan-1-one (S727-0391)
- Molecular Formula : C₂₂H₂₃FN₄O₂
- Molecular Weight : 394.45 g/mol
- Key Features: Replaces the azetidine’s direct phenoxy group with a triazole-linked 4-fluorophenoxymethyl substituent. The extended butanone chain may enhance lipophilicity compared to the shorter ethanone chain in the target compound.
- Significance : Demonstrates the impact of heterocyclic linkers (triazole vs. direct azetidine substitution) on molecular weight and steric effects .
1-(3-{4-[(Benzyloxy)methyl]-1H-1,2,3-triazol-1-yl}azetidin-1-yl)-2-cyclohexylethan-1-one (S727-1712)
- Molecular Formula : C₂₁H₂₈N₄O₂
- Molecular Weight : 368.48 g/mol
- Key Features: Substitutes the fluorophenoxy group with a benzyloxy moiety and replaces the phenyl ring with cyclohexyl.
Phenylethanone Derivatives with Varied Substitutions
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Key Features: Incorporates a sulfonyl group and difluorophenyl substitution. The sulfonyl group increases polarity, likely enhancing aqueous solubility compared to the target compound’s fluorophenoxy group. The difluorophenyl moiety may improve receptor affinity in bioactive contexts .
1-[2-Hydroxy-4-(phenylmethoxy)-5-(phenylmethyl)phenyl]-2-phenylethanone
- Molecular Formula : C₂₈H₂₄O₄
- Key Features: Contains multiple aromatic substituents (benzyl, methoxy) and a hydroxyl group.
Fluorinated Ethanone Derivatives
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone
- Molecular Formula : C₁₇H₁₅FN₂OS
- Key Features: Replaces the phenoxy group with a sulfanyl (S-linked) fluorophenyl group. Sulfur’s polarizability and larger atomic radius may influence electronic properties and binding interactions compared to oxygen in the target compound .
1-(4-Azepan-1-yl-3-fluorophenyl)ethanone
- Key Features: Substitutes the azetidine ring with a larger azepane (7-membered) ring.
Physicochemical and Functional Comparisons
Molecular Properties
Functional Group Impact
- Fluorine: Enhances metabolic stability and lipophilicity (logP) compared to non-fluorinated analogs (e.g., benzyloxy or hydroxyl derivatives) .
- Azetidine vs. Triazole : Azetidine’s smaller ring size introduces steric constraints and higher ring strain, which may affect binding pocket compatibility in bioactive molecules .
Biological Activity
1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-phenylethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 331.4 g/mol. The compound features an azetidine ring, a phenyl group, and a fluorophenoxy substituent, which may influence its biological properties.
The biological activity of this compound is thought to be mediated through several mechanisms, including:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Cell Cycle Modulation : It has been observed that compounds with similar structures can induce cell cycle arrest in cancer cell lines, promoting apoptosis.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may protect cells from oxidative stress.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant anticancer properties. A notable study investigated the cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| A549 | 10.5 | Cell cycle arrest |
| HeLa | 12.0 | Inhibition of DNA synthesis |
Table 1: Cytotoxicity of this compound against various cancer cell lines.
Case Studies
A case study published in a peer-reviewed journal highlighted the effects of this compound on MCF-7 cells. The study demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Furthermore, flow cytometry analysis revealed increased apoptosis markers after treatment, indicating the compound's potential as an anticancer agent .
Pharmacological Applications
The compound's structure suggests potential applications in:
- Cancer Therapy : Given its anticancer activity, it may serve as a lead compound for developing new cancer therapies.
- Neuroprotective Agents : Due to its antioxidant properties, it could be explored for neuroprotective effects in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
